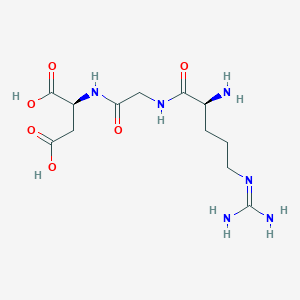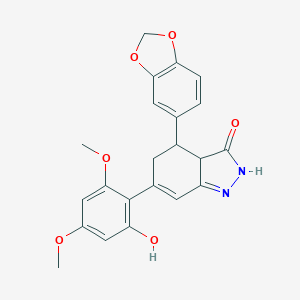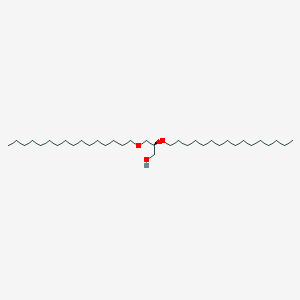
1,2-O-Dihexadecyl-sn-glycérol
Vue d'ensemble
Description
DG (O-16:0/O-16:0/0:0) , appartient à la classe des éthers dialkyliques du glycérol. Sa structure chimique présente des groupes hexadécyle aux positions sn-1 et sn-2, imitant la structure du diacylglycérol (DAG). Les DAG jouent un rôle essentiel dans les voies de signalisation cellulaire, ce qui rend ce composé intéressant pour la recherche et les applications .
Applications De Recherche Scientifique
1,2-O-Dihexadecyl-sn-glycerol finds applications in:
Lipid Biochemistry: Studying lipid metabolism, membrane dynamics, and lipid-protein interactions.
Synthetic Glycolipids: As a lipid anchor in the synthesis of lactose-containing glycolipids.
Cell Signaling: Investigating DAG-mediated signaling pathways.
Mécanisme D'action
Target of Action
The primary target of 1,2-O-Dihexadecyl-sn-glycerol is the lipid bilayer of cells. This compound serves as a lipid anchor for synthesizing lactose-containing synthetic glycolipids .
Mode of Action
1,2-O-Dihexadecyl-sn-glycerol, a saturated dialkyl glyceryl ether featuring hexadecyl groups at the sn-1 and sn-2 positions, resembles the structure of diacylglycerol . This structural similarity allows it to interact with the lipid bilayer of cells and serve as a lipid anchor .
Biochemical Pathways
Its role as a lipid anchor suggests that it may be involved in the synthesis of lactose-containing synthetic glycolipids . These glycolipids could potentially influence various cellular processes, including cell signaling and membrane stability.
Result of Action
The molecular and cellular effects of 1,2-O-Dihexadecyl-sn-glycerol’s action are likely to be related to its role as a lipid anchor. By serving as a building block for lactose-containing synthetic glycolipids, it could potentially influence the structure and function of cell membranes .
Action Environment
The action, efficacy, and stability of 1,2-O-Dihexadecyl-sn-glycerol are likely to be influenced by various environmental factors. For instance, factors such as temperature and pH could affect its stability and interaction with the lipid bilayer. Additionally, the presence of other lipids and proteins in the cell membrane could influence its efficacy as a lipid anchor .
Analyse Biochimique
Biochemical Properties
1,2-O-Dihexadecyl-sn-glycerol plays a significant role in biochemical reactions, particularly as a lipid anchor in the synthesis of glycolipids. It interacts with enzymes such as protein kinase C (PKC), which is activated by diacylglycerol. This interaction is crucial for the regulation of various cellular processes, including signal transduction pathways. The compound’s ability to mimic diacylglycerol allows it to participate in lipid signaling, influencing the activity of PKC and other related proteins .
Cellular Effects
1,2-O-Dihexadecyl-sn-glycerol affects various cell types by modulating cellular processes such as signal transduction, gene expression, and metabolism. In particular, it influences cell signaling pathways by activating PKC, leading to downstream effects on gene expression and cellular metabolism. This compound has been shown to alter the expression of genes involved in lipid metabolism and inflammatory responses, highlighting its impact on cellular function .
Molecular Mechanism
At the molecular level, 1,2-O-Dihexadecyl-sn-glycerol exerts its effects through binding interactions with PKC and other lipid-binding proteins. By mimicking diacylglycerol, it activates PKC, which then phosphorylates target proteins involved in various signaling pathways. This activation can lead to changes in gene expression, enzyme activity, and cellular responses. The compound’s structure allows it to integrate into lipid membranes, further influencing membrane-associated signaling events .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2-O-Dihexadecyl-sn-glycerol can change over time. The compound is relatively stable under standard storage conditions, but its activity may degrade over extended periods. Long-term studies have shown that prolonged exposure to 1,2-O-Dihexadecyl-sn-glycerol can lead to sustained activation of PKC and other signaling pathways, potentially resulting in altered cellular functions and metabolic states .
Dosage Effects in Animal Models
The effects of 1,2-O-Dihexadecyl-sn-glycerol vary with different dosages in animal models. At lower doses, the compound can effectively activate PKC and modulate signaling pathways without causing significant toxicity. At higher doses, it may induce adverse effects such as inflammation or metabolic disturbances. Threshold effects have been observed, where a certain concentration is required to achieve the desired biochemical response .
Metabolic Pathways
1,2-O-Dihexadecyl-sn-glycerol is involved in metabolic pathways related to lipid signaling and metabolism. It interacts with enzymes such as PKC and other lipid-modifying enzymes, influencing metabolic flux and the levels of various metabolites. The compound’s role in these pathways highlights its importance in regulating lipid homeostasis and cellular energy balance .
Transport and Distribution
Within cells and tissues, 1,2-O-Dihexadecyl-sn-glycerol is transported and distributed through interactions with lipid transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its lipid solubility and affinity for membrane-associated proteins .
Subcellular Localization
1,2-O-Dihexadecyl-sn-glycerol is primarily localized to cellular membranes, where it integrates into lipid bilayers and interacts with membrane-associated proteins. This localization is crucial for its function in activating PKC and other signaling molecules. Post-translational modifications and targeting signals may further direct the compound to specific subcellular compartments, enhancing its activity and specificity .
Méthodes De Préparation
Voies de synthèse :: Le 1,2-O-dihexadécyl-sn-glycérol peut être synthétisé par diverses méthodes, notamment :
Éthérification : En faisant réagir du glycérol avec du bromure d'hexadécyle ou de l'alcool hexadécylique dans des conditions appropriées.
Estérification catalysée par la lipase : Utilisation de lipases pour estérifier sélectivement le glycérol avec des acides gras hexadécyles.
Synthèse chimique : Réactions séquentielles impliquant du glycérol et des dérivés d'hexadécyle.
Production industrielle :: Bien que les méthodes de production à l'échelle industrielle soient moins courantes, les laboratoires de recherche préparent généralement ce composé en utilisant les voies de synthèse mentionnées ci-dessus.
Analyse Des Réactions Chimiques
Le 1,2-O-dihexadécyl-sn-glycérol subit plusieurs réactions :
Oxydation : Il peut être oxydé pour former des éthers dialkyliques du glycérol avec différents groupes fonctionnels.
Réduction : La réduction de la liaison éther donne des dérivés du glycérol.
Substitution : Les réactions avec des nucléophiles peuvent conduire à des éthers de glycérol modifiés.
Les réactifs courants comprennent les métaux alcalins, le peroxyde d'hydrogène et les acides de Lewis. Les principaux produits comprennent divers dérivés du glycérol et des lipides modifiés.
4. Applications de la recherche scientifique
Le 1,2-O-dihexadécyl-sn-glycérol trouve des applications dans :
Biochimie lipidique : Étude du métabolisme lipidique, de la dynamique membranaire et des interactions lipides-protéines.
Glycolipides synthétiques : En tant qu'ancre lipidique dans la synthèse de glycolipides contenant du lactose.
Signalisation cellulaire : Investigation des voies de signalisation médiées par le DAG.
5. Mécanisme d'action
Le composé influence probablement les processus cellulaires grâce à sa ressemblance avec le DAG. Il peut activer la protéine kinase C (PKC) et d'autres cascades de signalisation. Des recherches supplémentaires sont nécessaires pour élucider les cibles moléculaires et les voies spécifiques.
Comparaison Avec Des Composés Similaires
Le 1,2-O-dihexadécyl-sn-glycérol se distingue par sa structure unique. Des composés similaires comprennent d'autres éthers dialkyliques du glycérol et des analogues du DAG.
Propriétés
IUPAC Name |
(2S)-2,3-dihexadecoxypropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H72O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-37-34-35(33-36)38-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-36H,3-34H2,1-2H3/t35-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDJMFFVPVZWNK-DHUJRADRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(CO)OCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOC[C@H](CO)OCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H72O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


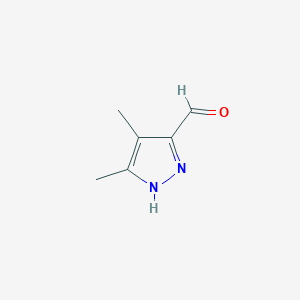
![1-Azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B53977.png)

![tert-butyl N-[(4S)-3-oxo-1,2-oxazolidin-4-yl]carbamate](/img/structure/B53980.png)
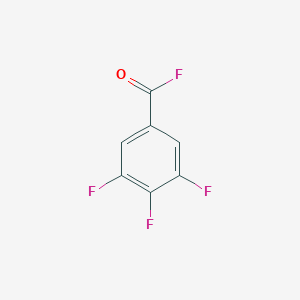
![[2-[2-(2,4-Di-tert-pentylphenoxy)hexanoylamino]-4-hydroxyphenoxy]acetic acid methyl ester](/img/structure/B53983.png)

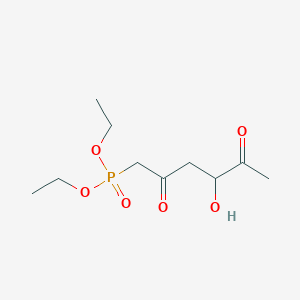

![Ethyl 8-aminoimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B53995.png)
